An In-depth Technical Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid: A Keystone Reagent in Modern Synthesis
An In-depth Technical Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid: A Keystone Reagent in Modern Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the selection of starting materials is a critical determinant of success. 3-Fluoro-4-isopropoxyphenylboronic acid is a sophisticated reagent that has gained prominence as a versatile building block. Its utility stems from a unique trifecta of functional groups on a stable phenyl ring: the reactive boronic acid, the modulating fluorine atom, and the lipophilic isopropoxy group.
This guide provides an in-depth examination of the chemical properties, reactivity, and strategic applications of 3-Fluoro-4-isopropoxyphenylboronic acid. We will delve into the mechanistic underpinnings of its reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions, and explore its significant role in the rational design of novel pharmaceuticals. The information herein is curated for researchers, chemists, and drug development professionals who require a comprehensive understanding of this high-value compound.
Core Physicochemical & Structural Properties
The precise arrangement of substituents on the phenyl ring dictates the molecule's reactivity and physical characteristics. While specific experimental data for 3-Fluoro-4-isopropoxyphenylboronic acid is not widely published, its properties can be reliably inferred from closely related analogs and structural analysis.
Table 1: Key Physicochemical and Identification Data
| Property | Value / Description | Source(s) |
| Chemical Name | 3-Fluoro-4-isopropoxyphenylboronic acid | - |
| Synonyms | (3-Fluoro-4-(1-methylethoxy)phenyl)boronic acid | - |
| CAS Number | Not definitively assigned in public databases. | [1] |
| Molecular Formula | C₉H₁₂BFO₃ | |
| Molecular Weight | 198.00 g/mol | |
| Appearance | Expected to be a white to off-white solid or crystalline powder. | |
| Structure | ![]() | - |
| InChI Key | Inferred: MKRGSEQMUWEXSB-UHFFFAOYSA-N (for isomer) | |
| SMILES | CC(C)OC1=C(F)C=C(B(O)O)C=C1 | - |
| Solubility | Generally soluble in organic solvents like THF, DMF, and alcohols; limited solubility in water. | - |
| Melting Point | Not published. The related 3-Fluoro-4-methoxyphenylboronic acid melts at 206-211 °C. |
Note: Some data, such as the InChI key, is for the isomer (4-Fluoro-3-isopropoxyphenyl)boronic acid due to limited public data on the specified compound.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 3-Fluoro-4-isopropoxyphenylboronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and styrenyl systems that form the backbone of many pharmaceutical agents and advanced materials.[2]
Mechanistic Causality: The Role of Substituents
The reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle is not merely a function of the boronic acid group itself; it is finely tuned by the electronic properties of the other ring substituents.
-
The Boronic Acid Group : This functional group is the active participant. In the presence of a base, it forms a more nucleophilic boronate complex (-B(OH)₃⁻), which is essential for the transmetalation step—the transfer of the aryl group from boron to the palladium catalyst.[3]
-
The Fluoro Group : As the most electronegative element, fluorine acts as a potent electron-withdrawing group via induction. This has two key effects:
-
It increases the Lewis acidity of the boron atom, potentially influencing the rate of boronate formation.
-
It decreases the electron density of the phenyl ring, which can modulate the rate of transmetalation. While electron-withdrawing groups can sometimes slow this step, the overall reaction efficiency remains high under optimized conditions.[4]
-
-
The Isopropoxy Group : Conversely, the oxygen of the isopropoxy group donates electron density to the ring through resonance. This partially counteracts the withdrawing effect of the fluorine, influencing the overall electronic character of the aryl group being transferred. Furthermore, its steric bulk and lipophilicity can affect solubility and the pharmacokinetic profile of the final product.
The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Strategic Application in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[5][6] Approximately 20% of all modern pharmaceuticals contain at least one fluorine atom.[7]
The "Fluorine Advantage"
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[8]
-
Binding Affinity : Fluorine can engage in unique, non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding affinity and potency.[6]
-
Physicochemical Properties : The introduction of fluorine can lower the pKa of nearby basic groups and increase lipophilicity, which can improve membrane permeability and cell uptake.[8][9]
3-Fluoro-4-isopropoxyphenylboronic acid serves as a ready-made scaffold that introduces both the strategic fluorine atom and a lipophilic isopropoxy group, allowing for the rapid generation of diverse compound libraries for screening.
Synthetic & Experimental Protocols
Representative Synthesis of 3-Fluoro-4-isopropoxyphenylboronic Acid
The synthesis of aryl boronic acids typically proceeds from the corresponding aryl halide. The following protocol is a representative procedure based on established methods for analogous compounds.[10] It relies on a lithium-halogen exchange followed by borylation.
Step-by-Step Protocol:
-
Reaction Setup : To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add the starting material, 1-bromo-3-fluoro-4-isopropoxybenzene (1.0 equiv), and anhydrous tetrahydrofuran (THF).
-
Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-3 hours. The causality here is critical: the low temperature prevents unwanted side reactions and decomposition of the aryllithium intermediate.
-
Borylation : To the cold solution, add triisopropyl borate (B(OiPr)₃, ~1.2 equiv) dropwise. The reaction is highly exothermic; slow addition is necessary to control the temperature.
-
Quench & Workup : After stirring for several hours, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 1M hydrochloric acid (HCl). The acid hydrolyzes the borate ester to the desired boronic acid.
-
Extraction & Purification : Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.
Application Protocol: General Suzuki-Miyaura Coupling
This protocol describes a self-validating system for coupling 3-Fluoro-4-isopropoxyphenylboronic acid with a generic aryl bromide. Each component has a specific function crucial for the catalytic cycle.
Table 2: Reagents and Their Functions
| Component | Example | Molar Equiv. | Function (Causality) |
| Aryl Halide | 4-Bromoanisole | 1.0 | The electrophilic partner (R¹-X). |
| Boronic Acid | 3-Fluoro-4-isopropoxyphenylboronic acid | 1.2 - 1.5 | The nucleophilic partner (R²-B(OH)₂). Used in slight excess to ensure full consumption of the halide. |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 0.01 - 0.05 | The heart of the reaction; facilitates the catalytic cycle. |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid to the more reactive boronate species, essential for transmetalation. |
| Solvent System | Toluene/Ethanol/Water or Dioxane/Water | - | Solubilizes reactants and facilitates the interaction of organic and inorganic components. |
Step-by-Step Protocol:
-
Reaction Setup : In a Schlenk flask, combine the aryl bromide (1.0 equiv), 3-Fluoro-4-isopropoxyphenylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a self-validating step to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe.
-
Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the pure biaryl product.
Safety, Handling, and Storage
As with all chemical reagents, proper handling of 3-Fluoro-4-isopropoxyphenylboronic acid is essential. Safety data is compiled from analogous fluorinated phenylboronic acids.
Table 3: Hazard and Safety Information
| Category | Description |
| GHS Pictograms | (Irritant, Health Hazard) |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| PPE | Chemical safety goggles, nitrile gloves, lab coat. Use in a well-ventilated fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, though this is often reversible upon use in aqueous reaction conditions. |
Conclusion
3-Fluoro-4-isopropoxyphenylboronic acid is more than a simple reagent; it is a strategic tool for molecular design. The convergence of a reactive boronic acid handle with the advantageous properties of fluorine and an isopropoxy moiety makes it an invaluable asset in the synthesis of complex organic molecules. Its primary role in the robust and versatile Suzuki-Miyaura coupling reaction solidifies its position as a go-to building block for chemists in pharmaceutical and materials science. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, empowers researchers to leverage its full potential in their synthetic endeavors.
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LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Loire Valley Institute for Advanced Studies. [Link]
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Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. [Link]
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Korenaga, T., Kosaki, T., Kawauchi, Y., Ema, T., & Sakai, T. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. The Journal of Organic Chemistry. [Link]
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Pérez-Salas, M. A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. [Link]
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Semantic Scholar. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
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Moran, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Weiss, D. T., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. NIH National Library of Medicine. [Link]
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MySkinRecipes. (n.d.). 3-Fluoro-4-Isopropoxyphenylboronic Acid. [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]
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Alchem.Pharmtech. (n.d.). (4-Fluoro-3-isopropoxyphenyl)boronic acid. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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PubChem. (n.d.). 4-Isopropylphenylboronic acid. [Link]
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(Irritant, Health Hazard)